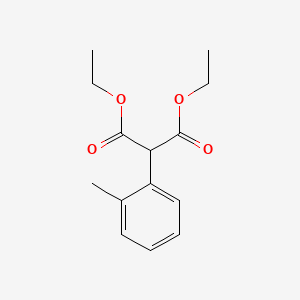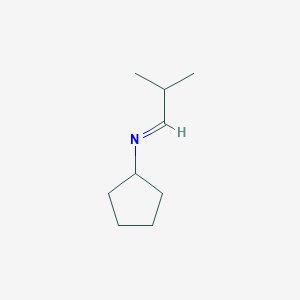
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. This compound is characterized by its unique structure, which includes a phenoxazine core substituted with a phenylethynyl group at the 10-position. Phenoxazine derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a phenoxazine derivative with a phenylethynyl-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of phenoxazine-10-one derivatives.
Reduction: Formation of phenoxazine-10-yl derivatives.
Substitution: Formation of substituted phenylethynylphenyl derivatives.
科学的研究の応用
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins involved in cellular signaling pathways, modulating their activity .
類似化合物との比較
Similar Compounds
- 9-(4-Phenylethynyl)anthracene
- 10-(4-Phenylethynyl)phenothiazine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-(4-(Phenylethynyl)phenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct photophysical properties. Compared to similar compounds, it exhibits higher thermal stability and fluorescence quantum yield, making it a valuable compound for applications in organic electronics and bioimaging .
特性
分子式 |
C26H17NO |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
10-[4-(2-phenylethynyl)phenyl]phenoxazine |
InChI |
InChI=1S/C26H17NO/c1-2-8-20(9-3-1)14-15-21-16-18-22(19-17-21)27-23-10-4-6-12-25(23)28-26-13-7-5-11-24(26)27/h1-13,16-19H |
InChIキー |
LKKOFDBCWYWCKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)
